Benzo[b]thiophen-5-amine
Description
Significance of Benzo[b]thiophene Scaffolds in Chemical Science
The benzo[b]thiophene framework, formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in various scientific disciplines. rsc.org Its prevalence in pharmaceuticals, natural products, and functional materials underscores its importance. rsc.orgresearchgate.net
In the realm of medicinal chemistry, the benzo[b]thiophene scaffold is recognized as a "privileged structure." researchgate.netnih.gov This term signifies its recurring presence in a multitude of biologically active compounds and approved drugs. researchgate.netwikipedia.org Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govijpsjournal.com The success of this scaffold is attributed to its ability to interact effectively with various biological targets, such as enzymes and receptors. researchgate.net Marketed drugs like the selective estrogen receptor modulator Raloxifene and the asthma treatment Zileuton feature this core structure, highlighting its therapeutic value. researchgate.netwikipedia.org
Table 1: Examples of FDA-Approved Drugs Containing the Benzo[b]thiophene Scaffold
| Drug Name | Therapeutic Use |
| Raloxifene | Osteoporosis Treatment |
| Zileuton | Asthma Treatment |
| Sertaconazole | Antifungal Agent |
| Ipragliflozin | Antidiabetic Agent |
| Benocyclidine | Research Chemical |
This table showcases a selection of drugs where the benzo[b]thiophene core is a key structural feature. wikipedia.orgijpsjournal.com
The benzo[b]thiophene moiety is not only a product of synthetic chemistry but also appears in nature. It is found in petroleum-related deposits like lignite (B1179625) tar and has been identified in natural products with beneficial biological properties. rsc.orgwikipedia.org For instance, the parent compound, benzothiophene (B83047), has been detected in coffee beans. rsc.org
Beyond its biological relevance, the benzo[b]thiophene scaffold is a crucial component in the development of advanced functional materials. researchgate.net Its derivatives are integral to the creation of organic semiconductors, which are vital for flexible electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.comresearchgate.net The compound researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), for example, is widely used in organic field-effect transistors (OFETs). researchgate.net Furthermore, benzo[b]thiophene can be incorporated into polymer matrices to improve their electrical conductivity, making it valuable for producing materials for sensors and batteries. chemimpex.com
The chemical properties of the benzo[b]thiophene scaffold contribute significantly to its versatility. As a π-electron-rich heterocycle, it readily participates in electrophilic substitution reactions. ontosight.airesearchgate.net The sulfur atom in the thiophene ring plays a crucial role in this electron-rich nature, enhancing the molecule's ability to bind with various enzymes and receptors. researchgate.net This planar, aromatic structure is also thermally stable, a desirable characteristic for many applications. rsc.orgresearchgate.net
Overview of Benzo[b]thiophen-5-amine and its Derivatives
This compound is a specific derivative of the benzo[b]thiophene scaffold, featuring an amine group (-NH2) at the 5-position of the benzene ring. This seemingly simple modification introduces unique structural and reactive properties, making it a valuable intermediate in the synthesis of more complex molecules.
The presence of the amine group on the benzo[b]thiophene core significantly influences its chemical reactivity. The amine group is an electron-donating group, which can further activate the aromatic system towards electrophilic substitution. The position of this group also directs the regioselectivity of subsequent reactions, allowing for the controlled synthesis of specific isomers. The reactivity of the amine group itself allows for a wide range of chemical transformations, such as acylation and the formation of Schiff bases, providing a gateway to a diverse array of derivatives. rsc.org
Synthetic routes to substituted benzo[b]thiophenes are numerous and varied, often involving cyclization reactions. rsc.orgresearchgate.net For instance, the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source is a common method. wikipedia.org More complex, multi-component reactions catalyzed by transition metals like rhodium or palladium have also been developed to create highly substituted benzo[b]thiophenes. researchgate.netresearchgate.net
The unique properties of this compound and its derivatives make them important building blocks in both medicinal chemistry and materials science. In drug discovery, the amine group can serve as a key pharmacophore, a part of a molecule responsible for its biological activity, or as a handle for attaching other functional groups to modulate the compound's properties. ontosight.aiontosight.ai For example, derivatives have been investigated for their potential as antimicrobial agents against multidrug-resistant bacteria and as inhibitors of enzymes implicated in diseases like cancer. nih.govnih.gov
In the field of materials science, the incorporation of the amine functionality can influence the electronic and self-assembly properties of benzo[b]thiophene-based materials. This can lead to the development of novel organic semiconductors with tailored charge-transport characteristics for applications in electronics. mdpi.comresearchgate.net The ability to functionalize the amine group allows for fine-tuning of the material's properties for specific device requirements. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPYTANKWDPRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302075 | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-28-9 | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of Benzo[b]thiophen-5-amine and its Precursors
The construction of the this compound scaffold can be approached through various synthetic routes. A common strategy involves the initial formation of a substituted benzo[b]thiophene ring, followed by the introduction or modification of a functional group at the 5-position to yield the desired amine.
The synthesis of 5-substituted benzo[b]thiophenes often necessitates multi-step reaction sequences. A prominent pathway to 2-aroyl-5-aminobenzo[b]thiophene derivatives commences with appropriately substituted 5-nitrosalicylaldehydes or 5-nitro-2-hydroxyacetophenones. This multi-step process typically involves the formation of an O-arylthiocarbamate, which then undergoes a Newman-Kwart rearrangement to provide an S-arylthiocarbamate. This intermediate is then cyclized to form the 5-nitrobenzo[b]thiophene (B1338478) core. The final step to achieve the target 5-aminobenzo[b]thiophene is the reduction of the nitro group.
Another critical multi-step approach involves the direct nitration of the pre-formed benzo[b]thiophene ring system. This method relies on the regioselective introduction of a nitro group at the 5-position, which can then be reduced to the corresponding amine. The efficiency of this route is highly dependent on the regioselectivity of the nitration step.
A one-pot synthesis for amine-substituted aryl sulfides has also been reported, which involves the reaction of nitroaryl halides with thiols. This methodology can be extended to the synthesis of phenylbenzo[b]thiophene derivatives, offering a more streamlined approach. acs.org
The formation of the benzo[b]thiophene ring is a pivotal step in the synthesis of this compound. One established method involves the cyclization of S-arylthiocarbamates derived from 5-nitrosalicylaldehydes or 5-nitro-2-hydroxyacetophenones. This intramolecular cyclization effectively constructs the thiophene (B33073) ring fused to the benzene (B151609) ring.
Alternatively, the benzo[b]thiophene core can be synthesized through the reaction of 2-halobenzonitriles with methyl thioglycolate. rsc.org This method provides a versatile entry to substituted benzo[b]thiophenes, where the substituents on the starting benzonitrile (B105546) determine the substitution pattern on the final product. For instance, using a 5-substituted-2-halobenzonitrile would lead to a 5-substituted benzo[b]thiophene.
The introduction of substituents onto the benzo[b]thiophene ring can also be achieved through various C-H functionalization reactions. For example, palladium-catalyzed C-H arylation allows for the introduction of aryl groups at specific positions of the heterocycle. organic-chemistry.org
The control of regioselectivity is paramount in the synthesis of 5-substituted benzo[b]thiophenes to avoid the formation of isomeric impurities. A key strategy for introducing a functional group at the 5-position is through electrophilic aromatic substitution on the benzo[b]thiophene nucleus. Nitration of benzo[b]thiophene, for example, can be controlled to favor the formation of 5-nitrobenzo[b]thiophene, which is a direct precursor to this compound.
The Friedel-Crafts reaction is a classical method for introducing alkyl or acyl groups onto aromatic rings. In the context of benzo[b]thiophene, Friedel-Crafts alkylation or acylation can be employed to introduce substituents. arkat-usa.orgresearchgate.net While this reaction typically favors substitution at the 2- or 3-positions of the thiophene ring, the regioselectivity can be influenced by the reaction conditions and the nature of the substituents already present on the benzo[b]thiophene core. The synthesis of a 5-substituted dimeric benzo[b]thiophene has been described utilizing a Friedel-Crafts alkylation as a key step. researchgate.net The introduction of a suitable group at the 5-position via a Friedel-Crafts reaction could potentially serve as a handle for subsequent conversion to an amino group.
Table 1: Examples of Friedel-Crafts Reactions on Benzo[b]thiophene
| Reactant | Catalyst | Product(s) | Reference |
|---|---|---|---|
| Benzo[b]thiophene, Alkyl Halide | Lewis Acid (e.g., AlCl₃) | 2-Alkylbenzo[b]thiophene, 3-Alkylbenzo[b]thiophene | arkat-usa.org |
| Benzo[b]thiophene, Acyl Halide | Lewis Acid (e.g., AlCl₃) | 2-Acylbenzo[b]thiophene, 3-Acylbenzo[b]thiophene | arkat-usa.org |
| 2-Hydroxythioanisole, 1-(Benzo[b]thien-2-yl)ethanol | - | 6-Substituted Benzo[b]thiophene | researchgate.net |
The Newman-Kwart rearrangement is a thermal or catalytically-induced intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding an S-aryl thiocarbamate. researchgate.net This rearrangement is a crucial step in a multi-step synthesis of 2-aroyl-5-aminobenzo[b]thiophene derivatives. The synthesis starts with a 5-nitro-substituted phenolic compound which is converted to its O-aryl thiocarbamate. The subsequent Newman-Kwart rearrangement provides the corresponding S-aryl thiocarbamate, which then undergoes cyclization to form the 5-nitrobenzo[b]thiophene ring system. The final reduction of the nitro group affords the desired 5-aminobenzo[b]thiophene derivative.
Table 2: Key Steps in the Synthesis of 5-Aminobenzo[b]thiophenes via Newman-Kwart Rearrangement
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 5-Nitrosalicylaldehyde | N,N-Dimethylthiocarbamoyl chloride, DABCO | O-Arylthiocarbamate | researchgate.net |
| 2 | O-Arylthiocarbamate | Heat | S-Arylthiocarbamate | researchgate.net |
| 3 | S-Arylthiocarbamate | - | 2-Aroyl-5-nitrobenzo[b]thiophene | researchgate.net |
| 4 | 2-Aroyl-5-nitrobenzo[b]thiophene | Reducing agent (e.g., SnCl₂) | 2-Aroyl-5-aminobenzo[b]thiophene | researchgate.net |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of benzo[b]thiophene chemistry, microwave irradiation has been successfully employed for the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. rsc.orgstrath.ac.uksigmaaldrich.comrsc.org This transformation, which can be completed in minutes under microwave heating, provides a significant advantage over conventional heating methods that may require several hours. rsc.org While a specific microwave-assisted synthesis for this compound has not been extensively reported, the existing protocols for other isomers suggest that this technology holds great promise for the efficient synthesis of this compound as well. For instance, the reaction of a 5-substituted-2-halobenzonitrile with methyl thioglycolate under microwave irradiation could potentially provide a rapid entry to 5-substituted-3-aminobenzo[b]thiophenes, which could then be further elaborated.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
| Starting Materials | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Fluoro-5-nitrobenzonitrile, Methyl thioglycolate | DMSO, 100 °C, 2 h | 3-Amino-5-nitrobenzo[b]thiophene | 95% | rsc.org |
| 2-Fluoro-5-nitrobenzonitrile, Methyl thioglycolate | Microwaves, DMSO, 130 °C, 11 min | 3-Amino-5-nitrobenzo[b]thiophene | 94% | rsc.org |
One-Pot Cyclization Reactions
One-pot reactions provide an efficient approach to complex molecules like benzo[b]thiophenes by minimizing the number of separate reaction and purification steps. nih.govelsevierpure.com This strategy is valuable for improving yields, reducing waste, and saving time and resources. nih.govelsevierpure.com
A classical and effective method for synthesizing the benzo[b]thiophene skeleton involves the reaction of a thiophenol with an α-halo ketone, such as α-bromoacetophenone. This reaction, often referred to as a variation of the Gassman indole (B1671886) synthesis, proceeds through initial S-alkylation of the thiophenol to form an intermediate S-phenyl-α-phenacylsulfonium salt. Subsequent deprotonation and intramolecular cyclization, followed by dehydration, yield the benzo[b]thiophene ring system. The presence of an amino group on the thiophenol starting material allows for the direct synthesis of aminobenzo[b]thiophenes.
Table 1: Illustrative One-Pot Synthesis of Benzo[b]thiophene Derivatives
| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product Type |
| Thiophenol derivative | α-Bromoacetophenone derivative | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol (B145695), DMF) | Substituted Benzo[b]thiophene |
| o-Halo-ethynylbenzene | Sodium Sulfide (B99878) (Na₂S) | --- | Benzo[b]thiophene |
Transition Metal-Catalyzed Reactions
Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several palladium- and copper-catalyzed reactions are pivotal in the synthesis and functionalization of benzo[b]thiophenes.
A one-step synthesis of benzo[b]thiophenes can be achieved through the reaction of arynes with alkynyl sulfides. nih.gov In this method, an aryne precursor, such as an o-silylaryl triflate, generates a highly reactive aryne intermediate. nih.govnih.gov The alkynyl sulfide then undergoes a nucleophilic attack by the sulfur atom onto the aryne, followed by an intramolecular cyclization to construct the benzo[b]thiophene skeleton. nih.gov This approach is notable for its good functional group tolerance and allows for the synthesis of a wide range of 3-substituted and multisubstituted benzo[b]thiophenes. nih.govnih.gov
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of this compound from a 5-halobenzo[b]thiophene precursor (e.g., 5-bromobenzo[b]thiophene) and an amine source, or from benzo[b]thiophene-5-boronic acid and an amine. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand, like BINAP, and a base, such as cesium carbonate (Cs₂CO₃). This method has been successfully applied to prepare various diarylamines in the benzo[b]thiophene series in moderate to high yields. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often enhancing reaction efficiency.
Table 2: Buchwald-Hartwig Amination for Benzo[b]thiophene Derivatives
| Aryl Halide/Triflate | Amine | Catalyst System (Catalyst, Ligand, Base) | Product | Yield | Reference |
| 6-Bromobenzo[b]thiophene | Substituted anilines | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | 6-(Arylamino)benzo[b]thiophene | Moderate to High | |
| 6-Aminobenzo[b]thiophene | Substituted phenylbromides | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | 6-(Arylamino)benzo[b]thiophene | Moderate to High |
An efficient one-pot synthesis of highly functionalized benzo[b]thiophenes can be achieved through the intramolecular copper-catalyzed S-arylation of in situ generated enethiolates. elsevierpure.com This process involves a tandem sequence where a base mediates the condensation of a (het)arylacetonitrile with a dithioester to form an enethiolate intermediate. elsevierpure.com This intermediate then undergoes an intramolecular C-S bond formation catalyzed by a copper salt, leading to the benzo[b]thiophene ring. elsevierpure.com This methodology provides access to a broad range of benzo[b]thiophenes with diverse substitution patterns. elsevierpure.com
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted heteroarenes. For benzo[b]thiophenes, which typically undergo electrophilic substitution at the C2 (α) position, achieving selective arylation at the C3 (β) position is a significant challenge. However, a palladium-catalyzed methodology has been developed for the regioselective β-arylation of benzo[b]thiophenes with aryl iodides at room temperature. This method is operationally simple, requires no pre-functionalization of the benzo[b]thiophene, and tolerates a wide range of functional groups, providing high yields and regioselectivity. Mechanistic studies suggest a Heck-type reaction pathway for this transformation.
Table 3: Direct β-Arylation of Benzo[b]thiophene
| Benzo[b]thiophene | Aryl Iodide | Catalyst System | Regioselectivity (C3:C2) | Yield | Reference |
| Benzo[b]thiophene | Iodoarenes | Pd(OAc)₂, Ag₂CO₃, HFIP | >99:1 in most cases | High |
Electrophilic Cyclization Methodologies
A prominent and versatile strategy for synthesizing the benzo[b]thiophene core is through the electrophilic cyclization of o-alkynyl thioanisole (B89551) derivatives. nih.govacs.org This method is attractive due to its ability to form the heterocyclic ring with high efficiency. organic-chemistry.org The general process involves the reaction of an o-alkynyl thioanisole with an electrophile, which triggers an intramolecular attack from the sulfur atom onto the activated alkyne, leading to the formation of the benzo[b]thiophene ring.
Various electrophiles have been successfully employed in this type of cyclization, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sulfur or selenium-based electrophiles like p-O₂NC₆H₄SCl and PhSeCl. acs.org A notable advancement in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which serves as a source of electrophilic thiomethyl for the cyclization, proceeding under moderate conditions and tolerating a range of functional groups. nih.govacs.org Furthermore, greener processes have been developed using environmentally friendly solvents like ethanol and inexpensive inorganic reagents, such as sodium halides with copper(II) sulfate, to achieve chloro-, bromo-, and iodocyclization. uwf.edunih.gov
To synthesize the target molecule, this compound, this methodology would typically start with a precursor like 2-alkynyl-4-nitrothioanisole. The electrophilic cyclization would yield a 5-nitrobenzo[b]thiophene derivative, which can then be reduced to the final 5-amino product in a subsequent step.
Chemical Reactions and Derivatization Strategies
This compound and its parent ring system undergo a variety of chemical reactions, allowing for extensive derivatization.
Nucleophilic Substitution Reactions
While the amino group of this compound can act as a nucleophile itself, a common strategy for derivatization involves converting it to other functional groups that can then undergo nucleophilic substitution. A key example involves the derivatization to a sulfonyl chloride.
Replacement of Sulfonyl Chloride Group with Amines, Alcohols, or Thiols
Benzo[b]thiophene sulfonyl chlorides are valuable intermediates for introducing a wide range of functionalities onto the benzo[b]thiophene core. These compounds, such as Benzo[b]thiophene-2-sulfonyl chloride and Benzo[b]thiophene-3-sulfonyl chloride, readily react with various nucleophiles. bldpharm.combldpharm.comthermofisher.com The sulfonyl chloride group is a strong electrophile, and the chloride ion is an excellent leaving group, facilitating substitution.
The general reaction involves the attack of a nucleophile (Nu-H) on the sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrochloric acid (HCl), often in the presence of a base to neutralize the acid formed.
Reaction with Amines: Primary or secondary amines react to form stable sulfonamides.
Reaction with Alcohols: Alcohols react to produce sulfonate esters.
Reaction with Thiols: Thiols react to yield thiosulfonates.
This reactivity provides a powerful tool for creating libraries of benzo[b]thiophene derivatives.
| Nucleophile (Nu-H) | Reactant Class | Product Class | General Structure |
|---|---|---|---|
| R-NH₂ | Primary Amine | Sulfonamide | Ar-SO₂-NHR |
| R-OH | Alcohol | Sulfonate Ester | Ar-SO₂-OR |
| R-SH | Thiol | Thiosulfonate | Ar-SO₂-SR |
Ar represents the Benzo[b]thiophene moiety.
Oxidation and Reduction Reactions
The benzo[b]thiophene ring system can participate in both oxidation and reduction reactions, affecting either the sulfur heteroatom or the ring structure itself.
Oxidation: The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone (benzo[b]thiophene-1,1-dioxide). nih.gov The synthesis of benzo[b]thiophene-1,1-dioxides has been achieved via methods such as electrochemically-promoted reactions of sulfonhydrazides with internal alkynes. nih.govrsc.org Oxidation of the ring system can also lead to more complex transformations. For instance, the oxidation of certain benzo[b]thiophene derivatives with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of acid and oxygen can produce π-extended hemithioindigoid compounds. clockss.org Under an inert atmosphere, the same reaction may result in oxidative dimerization. clockss.org
Reduction: Reduction of the benzo[b]thiophene nucleus can be achieved to form the 2,3-dihydro-derivative. One method to accomplish this is by using triethylsilane in an acidic medium. taylorfrancis.com A critically important reduction reaction in the context of the title compound is the reduction of a nitro group on the benzene ring. The synthesis of this compound often proceeds via the chemical reduction of 5-nitrobenzo[b]thiophene using standard reagents like tin(II) chloride or through catalytic hydrogenation.
Electrophilic Substitution Reactions on the Benzo[b]thiophene Ring
The benzo[b]thiophene system is aromatic and undergoes electrophilic substitution. chemicalbook.com The position of substitution is influenced by the inherent reactivity of the ring system and the directing effects of any existing substituents. Generally, electrophilic attack occurs preferentially on the electron-rich thiophene ring rather than the benzene ring. chemicalbook.com For the unsubstituted benzo[b]thiophene, the 3-position is the most favored site for electrophilic substitution. chemicalbook.comcdnsciencepub.com
Halogenation and Nitration
Halogenation and nitration are classic examples of electrophilic substitution on the benzo[b]thiophene ring.
Halogenation: The bromination of 2,3-dibromobenzo[b]thiophen results in the 2,3,6-tribromo-derivative. rsc.org In the parent benzo[b]thiophene, halogenation predominantly yields the 3-substituted product, although small amounts of 2-substituted and disubstituted products can also be formed. cdnsciencepub.com
Nitration: The nitration of benzo[b]thiophene has been studied extensively and often results in a mixture of isomers. cdnsciencepub.com While 3-nitrobenzo[b]thiophene (B90674) is a major product, the formation of 2-, 4-, 6-, and 7-nitro isomers has also been reported, with the distribution being highly dependent on reaction conditions and the presence of other substituents. cdnsciencepub.comrsc.org For example, nitration of benzo[b]thiophen-2-carboxylic acid can yield a mixture of the 3-, 4-, 6-, and 7-nitro products. rsc.org The presence of an existing substituent strongly directs the position of further substitution. In the case of 2-bromo-3-methylbenzo[b]thiophen, nitration gives a mixture of the 4- and 6-nitro compounds. rsc.org
For this compound, the 5-amino group is a powerful activating, ortho, para-directing group. Therefore, electrophilic substitution would be strongly directed to the 4- and 6-positions, which are ortho to the amine.
| Substrate | Reaction | Major Products (Position of Substitution) | Reference |
|---|---|---|---|
| Benzo[b]thiophene | Nitration | 3-, with 2-, 4-, 6-, 7- isomers possible | cdnsciencepub.com |
| Benzo[b]thiophene | Halogenation | 3- (major), 2- (minor) | cdnsciencepub.com |
| 2,3-Dibromobenzo[b]thiophene | Nitration | 4- and 6- | rsc.org |
| 2-Bromo-3-methylbenzo[b]thiophene | Nitration | 4- and 6- | rsc.org |
| This compound | General Electrophilic Substitution | 4- and 6- (Predicted) | N/A |
Formation of Schiff Bases and Other Nitrogen-Containing Derivatives
The primary amine group of this compound is a versatile functional handle for the synthesis of a variety of nitrogen-containing derivatives. These transformations are crucial for developing new compounds with tailored electronic and biological properties. Key among these are the formation of Schiff bases, azo compounds, and triazoles.
Schiff Bases: The condensation reaction between the amino group of benzo[b]thiophene derivatives and an aldehyde or ketone is a common method for synthesizing Schiff bases (imines). While specific studies originating from this compound are not extensively detailed in the provided literature, the general reactivity of the benzo[b]thiophene scaffold is well-established. For instance, Schiff base derivatives have been synthesized by reacting benzo[b]thiophene-2-carbaldehyde with various diamines. nih.govresearchgate.net This reaction typically involves heating the two reactants, sometimes in the absence of a solvent, to form the characteristic C=N bond of the imine. nih.gov The formation of the Schiff base is confirmed by spectroscopic methods, such as the disappearance of the amine and carbonyl peaks in IR spectra and the appearance of a characteristic singlet for the imine proton in ¹H-NMR spectra. nih.gov These benzo[b]thiophene-containing Schiff bases can act as ligands, forming stable complexes with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) through the azomethine nitrogen. researchgate.net
Acylhydrazones: Another important class of nitrogen-containing derivatives is acylhydrazones, which can be prepared from benzo[b]thiophene precursors. For example, substituted benzo[b]thiophene-2-carboxylic hydrazides react with various aromatic or heteroaromatic aldehydes to yield a diverse range of acylhydrazone products. nih.gov This highlights the potential for the benzo[b]thiophene core to be incorporated into these functional groups, which are known to be relevant in bioactive compounds.
Azo Dyes: The amino group of this compound can be readily converted to a diazonium salt, which can then undergo coupling reactions to form azo dyes. Aromatic amines are fundamental precursors for the synthesis of azo dyes, which constitute a large and commercially significant class of organic colorants. imrpress.comroadmaptozero.com The synthesis involves diazotization of the primary aromatic amine, such as an aminobenzothiophene, followed by coupling with a suitable coupling component. scispace.com The resulting azo compounds feature the characteristic -N=N- linkage, which acts as a chromophore. The specific color and properties of the dye depend on the nature of the aromatic systems (Ar1 and Ar2) linked by the azo bridge. imrpress.com Heterocyclic amines, including those based on thiophene and its benzo derivatives, are used to create dyes with desirable properties. imrpress.com
Triazoles: The formation of triazole rings represents a more complex transformation of the amino group. One common strategy involves the conversion of the amine to an azide, which can then participate in cycloaddition reactions. For instance, 5-amino-1,2,3-triazole derivatives can be synthesized through a one-pot reaction involving a dipolar azide-nitrile cycloaddition. researchgate.net While direct synthesis from this compound is not explicitly detailed, related heterocyclic systems provide a basis for potential synthetic routes. For example, benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govCurrent time information in Bangalore, IN.triazole derivatives have been synthesized from 2-aminobenzothiazole (B30445) precursors, demonstrating the feasibility of forming fused triazole systems from amino-substituted benzo-fused heterocycles. nih.gov
Table 1: Examples of Nitrogen-Containing Derivatives from Benzo[b]thiophene Scaffolds
| Starting Material | Reagent | Derivative Type | Resulting Compound Example | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-2-carbaldehyde | Diamines | Schiff Base | N,N'-(propane-1,3-diyl)bis(1-(benzo[b]thiophen-2-yl))methanimine | nih.gov |
| Substituted benzo[b]thiophene-2-carboxylic hydrazide | Aromatic aldehydes | Acylhydrazone | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | nih.gov |
| 2-Aminothiophene derivatives | NaNO₂, Coupling Component | Azo Dye | 5-(Arylazo)thiophene derivatives | scispace.com |
| 2-Aminobenzothiazole | Formic Acid | Fused Triazole | Benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govCurrent time information in Bangalore, IN.triazole | nih.gov |
Functionalization for Enhanced Properties
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov Functionalization of this compound and its derivatives is a key strategy to enhance their biological activity and physicochemical properties. This often involves the introduction of other pharmacophores or functional groups to create hybrid molecules with improved or novel therapeutic potential.
Enhancement of Biological Activity: A primary goal of functionalization is the enhancement of biological properties such as antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial and Antioxidant Activity: Schiff base derivatives of benzo[b]thiophene can be complexed with metal ions (e.g., Ni(II), Mn(II)) to yield complexes with more potent antioxidant and antimicrobial activities compared to the parent Schiff base ligands. researchgate.net The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has been explored for the development of new antibiotics against multidrug-resistant bacteria like Staphylococcus aureus. nih.govmdpi.com
Enzyme Inhibition: Benzo[b]thiophene derivatives have been functionalized to create potent enzyme inhibitors. For example, benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE), which are relevant targets in the management of Alzheimer's disease. nih.gov Similarly, quinolone-based hydrazones incorporating a benzo[b]thiophene moiety have been investigated as potential antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase. acs.org
Anticancer Activity: The benzo[b]thiophene core is present in several anticancer agents. nih.gov The synthesis of benzoin (B196080) Schiff bases has been explored to create compounds with inhibitory activity against phosphoinositide 3-kinase α (PI3Kα), a key target in cancer therapy. nih.gov Functionalization of the benzo[b]thiophene ring system is a common strategy in the development of new anticancer drug candidates.
Modification for Specific Applications:
Azo Dyes for Materials: The diazotization of aminobenzothiophenes and subsequent coupling reactions lead to the formation of azo dyes. These have been applied as disperse dyes for coloring synthetic fibers like polyester, exhibiting good coloration and fastness properties. scispace.com The specific functional groups on the benzo[b]thiophene and the coupling partner can be tuned to achieve a wide range of colors and application properties. nih.gov
Linkage to Existing Drugs: A novel approach to functionalization involves linking the benzo[b]thiophene scaffold to known drug molecules. For instance, electrochemically synthesized benzo[b]thiophene-1,1-dioxides have been functionalized to react with pharmaceuticals like ibuprofen (B1674241) and indomethacin, creating new hybrid drug derivatives. nih.gov This strategy can potentially modify the pharmacokinetic or pharmacodynamic properties of the parent drug.
Table 2: Functionalized Benzo[b]thiophene Derivatives and Their Enhanced Properties
| Benzo[b]thiophene Derivative | Functionalization Strategy | Enhanced Property/Application | Example Compound/Derivative | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene Schiff Base | Metal Complexation (Ni(II), Mn(II)) | Antioxidant, Antimicrobial, Anti-inflammatory | [Mn(L)₂(OAc)₂] where L is a Schiff base ligand | researchgate.net |
| 2-Acetylbenzo[b]thiophene | Claisen-Schmidt Condensation | Cholinesterase Inhibition | Benzo[b]thiophene-chalcone hybrids | nih.gov |
| Benzo[b]thiophene-1,1-dioxide | Nucleophilic substitution | Linkage to existing drugs | Benzo[b]thiophene-1,1-dioxide linked to ibuprofen | nih.gov |
| Aminobenzothiophene | Diazotization and Azo Coupling | Disperse Dyes for Polyester | Azo dyes derived from 2-aminothiophenes | scispace.com |
| Benzo[b]thiophene-2-carboxylic hydrazide | Condensation with Aldehydes | Antibacterial Activity | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | nih.gov |
Advanced Spectroscopic Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is indispensable for the unambiguous characterization of the benzo[b]thiophene scaffold. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of newly synthesized compounds in this family.
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and spatial arrangement of hydrogen atoms in a molecule. In Benzo[b]thiophen-5-amine and its derivatives, the aromatic protons on the benzothiophene (B83047) core typically appear as multiplets in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the aromatic rings. For instance, in derivatives of 3-aminobenzo[b]thiophene, the protons on the benzene (B151609) ring often appear as a complex multiplet due to their coupling with each other. nih.gov The protons of the amino group (-NH₂) typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Interactive Table: ¹H NMR Data for Selected Benzo[b]thiophene Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate nih.gov | CDCl₃ | 7.73 (d, J = 8.1 Hz, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.49–7.44 (m, 1H), 7.39–7.34 (m, 1H), 5.80 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃) |
| 2-Phenylbenzo[b]thiophen-3-amine nih.gov | CDCl₃ | 7.78 (dd, J = 1.5, 6.9 Hz, 1H), 7.64–7.57 (m, 3H), 7.49–7.44 (m, 2H), 7.42–7.29 (m, 3H), 4.07 (s, 2H, NH₂) |
| (E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide mdpi.com | DMSO-d₆ | 12.32 (s, 0.5H), 12.21 (s, 0.5H), 8.99 (s, 0.5H), 8.89 (s, 0.5H), 8.74–8.60 (m, 1H), 8.52 (s, 0.5H), 8.44 (s, 0.5H), 8.27 (s, 1H), 8.24–8.14 (m, 1H), 8.13–7.98 (m, 2H), 7.59–7.39 (m, 3H) |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The benzo[b]thiophene core gives rise to eight distinct signals in the aromatic region of the spectrum (typically 110-150 ppm). The chemical shifts are influenced by the electronic effects of substituents. For example, the carbon atom attached to the amino group (C-5 in the parent compound) would be expected to show a significant upfield shift compared to the unsubstituted parent compound due to the electron-donating nature of the amine. In various benzo[b]thiophene derivatives, the carbonyl carbon of a carboxylate or amide group typically resonates far downfield, often above 160 ppm. nih.govmdpi.com
Interactive Table: ¹³C NMR Data for Selected Benzo[b]thiophene Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Butyl 3-aminobenzo[b]thiophene-2-carboxylate nih.gov | CDCl₃ | 165.6, 147.9, 140.0, 131.5, 128.2, 123.9, 123.4, 121.2, 100.0, 64.3, 30.9, 19.3, 13.8 |
| Ethyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate nih.gov | CDCl₃ | 165.3, 160.4 (JC,F = 242 Hz), 147.6, 135.2, 132.3 (JC,F = 8 Hz), 124.8 (JC,F = 9 Hz), 117.1 (JC,F = 25 Hz), 106.9 (JC,F = 23 Hz), 60.6, 14.5 |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide nih.gov | DMSO-d₆ | 161.98, 158.47, 147.90, 145.52, 142.41, 140.44, 138.97, 137.85, 137.34, 132.22, 128.35, 128.14, 126.25, 125.58, 125.18, 124.91, 124.12, 122.89, 122.71 |
For derivatives of this compound that incorporate boron, ¹¹B NMR spectroscopy is a powerful diagnostic tool. Boron has two NMR-active isotopes, but ¹¹B is generally preferred due to its higher natural abundance and sensitivity. huji.ac.il The chemical shift in ¹¹B NMR is highly dependent on the coordination number of the boron atom. sdsu.edu
A tricoordinate borane (B79455) derivative, where boron is bonded to three other atoms, would exhibit a chemical shift in a characteristic downfield region. However, if the nitrogen atom of the this compound moiety coordinates to the empty p-orbital of the boron atom, it forms a tetracoordinate boron center. This coordination results in a significant upfield shift in the ¹¹B NMR spectrum, which is a key indicator of the formation of such an intramolecular Lewis acid-base adduct. huji.ac.ilsdsu.edu This technique is therefore crucial for studying the electronic and structural properties of boron-containing materials derived from this compound.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (C₈H₇NS), the exact molecular weight is 149.0299 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule with high accuracy. nih.govnih.gov
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of moderately polar and thermally labile molecules, such as this compound and its derivatives. nih.gov This method typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.gov This allows for the straightforward determination of the molecular weight. In numerous studies on benzo[b]thiophene derivatives, HRMS-ESI has been the definitive method for confirming the elemental composition by comparing the calculated exact mass of the [M+H]⁺ ion with the experimentally found value. nih.govmdpi.comnih.gov
Interactive Table: High-Resolution Mass Spectrometry (ESI) Data for Benzo[b]thiophene Derivatives
| Compound | Formula [M+H]⁺ | Calculated m/z | Found m/z | Reference |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate | C₁₀H₁₀NO₂S⁺ | 208.0388 | 208.0398 | nih.gov |
| 2-Phenylbenzo[b]thiophen-3-amine | C₁₄H₁₂NS⁺ | 226.0646 | 226.0649 | nih.gov |
| Ethyl 3-aminobenzo[b]thiophene-2-carboxylate | C₁₁H₁₂NO₂S⁺ | 222.0544 | 222.0609 | nih.gov |
| N'-(Pyridin-2-ylmethyl)benzo[b]thiophene-2-carbohydrazide | C₁₅H₁₄N₃OS⁺ | 284.0852 | 284.0858 | mdpi.com |
| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | C₁₇H₁₃N₂O₃S⁺ | 325.0641 | 325.0626 | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure as a primary aromatic amine fused to a thiophene (B33073) ring.
Primary aromatic amines typically show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretch. orgchemboulder.comwpmucdn.com Additionally, a characteristic N-H bending (scissoring) vibration for primary amines appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically strong and found between 1335-1250 cm⁻¹. orgchemboulder.com The spectrum will also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring system around 1600-1450 cm⁻¹. A broad N-H wagging band can also be observed for primary amines in the 910-665 cm⁻¹ region. orgchemboulder.com In a study of a related diamine derivative, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA), the formation of a urea (B33335) derivative upon reaction with phosgene (B1210022) was confirmed by the appearance of a new C=O stretching peak at 1683 cm⁻¹. mdpi.com
Table 2: General IR Absorption Regions for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) |
| C-H (Aromatic) | Stretch | >3000 |
| N-H (Primary Amine) | Bend (Scissoring) | 1650 - 1580 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-N (Aromatic Amine) | Stretch | 1335 - 1250 |
| N-H (Primary Amine) | Wag | 910 - 665 (broad) |
UV-Vis Absorption and Fluorescence Spectroscopies
UV-Vis and fluorescence spectroscopies provide insights into the electronic transitions of a molecule. The benzo[b]thiophene core is known to be fluorescent. researchgate.net Compared to its constituent parts, benzene and thiophene, which have weak absorptions above 250 nm and little to no emission, the fused benzo[b]thiophene system is significantly more emissive. researchgate.net
The introduction of an amino group, a strong electron-donating group, onto the benzothiophene scaffold is expected to cause a bathochromic (red) shift in both the absorption and emission spectra due to an intramolecular charge transfer (ICT) effect. mdpi.com This effect is seen in related amino-substituted benzodithiophene fluorophores. mdpi.com Derivatives of benzo[b]thiophene-1,1-dioxides have been shown to exhibit strong blue fluorescence, with maximum emission wavelengths in the range of 334–442 nm. rsc.orgnih.gov The photophysical properties, including the specific absorption maxima (λ_max) and emission wavelengths, are sensitive to the molecular environment and substitution pattern on the aromatic core. rsc.orgacs.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and properties of molecules. DFT studies have been successfully applied to various benzo[b]thiophene derivatives to understand reaction mechanisms, stereochemical outcomes, and electronic properties. acs.orgacs.org For instance, DFT calculations have been used to rationalize the site selectivity in electrochemical synthesis of benzo[b]thiophene-1,1-dioxides and to support reaction pathways in C-H arylation reactions. nih.govacs.org In studies of new benzo[b]thiophene-based emitters, DFT is employed to model molecular geometries and analyze frontier molecular orbitals. nih.gov These calculations are crucial for designing molecules with specific photophysical or biological properties, such as in the development of fluorescent probes or receptor ligands. mdpi.comnih.gov
DFT calculations are particularly effective for modeling the electron density distribution within a molecule, providing insights into its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations. The energy and distribution of these frontier orbitals determine the electronic transition properties and are fundamental to understanding the UV-Vis absorption spectra.
For this compound, the amino group acts as an electron-donating group, which significantly influences the electron density of the aromatic system. This leads to a push-pull electronic structure that can create an intramolecular charge transfer (ICT) character upon excitation. mdpi.com DFT calculations can visualize this effect by mapping the molecular electrostatic potential (MEP) and the distribution of HOMO and LUMO. The HOMO is typically localized on the electron-rich portions of the molecule (the amine and the thiophene-fused ring), while the LUMO may be distributed across the aromatic system. The energy gap between the HOMO and LUMO (E_g) is directly related to the electronic absorption and emission properties of the molecule. nih.gov In a study on a related benzo[1,2-b:6,5-b']dithiophene-4,5-diamine probe, DFT calculations were used to validate the sensing mechanism by analyzing the changes in electronic structure upon reaction. mdpi.com
Density Functional Theory (DFT) Calculations
Identification of Reactive Sites
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in identifying the reactive sites of the benzo[b]thiophene core. Like thiophene, benzo[b]thiophene is a π-electron-rich heterocycle. However, unlike thiophene where electrophilic attack preferentially occurs at the α-position (C2), in benzo[b]thiophene, the β-position (C3) is more susceptible to electrophilic substitution. researchgate.net The order of reactivity for electrophilic attack, such as nitration, is reported as 3 > 2 > 6 > 5 > 4 > 7. researchgate.net Conversely, metallation reactions, which involve deprotonation, favor the α-position (C2). researchgate.net
The presence of the amino group at the C5 position further influences the reactivity of the benzo[b]thiophene ring system. The amino group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
Prediction of Photophysical and Acid-Base Properties
The photophysical properties of benzo[b]thiophene derivatives are of significant interest due to their potential applications in organic electronics and as fluorescent probes. acs.org The fusion of the benzene and thiophene rings creates an extended π-conjugated system that influences the absorption and emission of light. The specific photophysical properties, such as the wavelength of maximum absorption and emission, are highly dependent on the nature and position of substituents on the benzo[b]thiophene core. acs.org
Conformational Analysis and Electronic Properties
Conformational analysis of benzo[b]thiophene derivatives is crucial for understanding their three-dimensional structure and how it relates to their biological activity. For flexible derivatives, computational methods can predict the most stable conformations and the energy barriers between them.
The electronic properties of benzo[b]thiophene-5-amine and its derivatives have been investigated using computational methods like DFT. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule. acs.org A smaller HOMO-LUMO gap generally indicates higher reactivity. acs.org For instance, DFT analysis of a quinolone-based hydrazone revealed a small HOMO-LUMO energy gap, suggesting good chemical reactivity. acs.org Similar analyses of benzo[b]thiophene derivatives provide insights into their electronic structure and potential for charge transfer interactions, which are important for their application in materials science and medicinal chemistry. rsc.org
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited-state properties of molecules, including their electronic absorption and emission spectra. TD-DFT calculations have been employed to understand the photophysical properties of various thiophene and benzo[b]thiophene derivatives. icm.edu.pl These calculations can predict the energies of electronic transitions, which correspond to the absorption of light, and help in the interpretation of experimental UV-Vis spectra. By simulating the electronic spectra, researchers can gain a deeper understanding of the nature of the excited states and the influence of different substituents on the photophysical properties.
Quantum Chemical Calculations for Optical Properties and Polarizability Anisotropy
Quantum chemical calculations are essential for predicting the optical properties and polarizability of molecules like this compound. These calculations can provide information about a molecule's response to an external electric field, which is crucial for understanding its behavior in various optical applications. Polarizability anisotropy, the difference in polarizability along different molecular axes, is another important property that can be determined through these calculations. This information is valuable for the design of materials with specific optical properties, such as those used in liquid crystal displays or nonlinear optics.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking studies are frequently used to understand their interactions with biological targets, such as enzymes and receptors. nih.govnih.gov These studies can reveal key binding interactions, such as hydrogen bonds and π-π stacking, which are crucial for the biological activity of a compound. nih.gov For example, docking studies of benzo[b]thiophene-chalcones as cholinesterase inhibitors have helped to elucidate their binding modes within the active site of the enzyme. nih.gov Similarly, docking simulations of benzo[b]thiophenyl arylpiperazinyl propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor have provided insights into the electrostatic interactions that govern their binding affinity. nih.gov
The following table summarizes the results of a molecular docking study of a quinolone-based hydrazone derivative, which highlights the types of interactions and scoring functions used to evaluate binding affinity.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 5o | Aldose Reductase | -10.051 | - | Strong interaction with active site |
| 5i | α-Amylase | -6.99 | ILE235, GLU233, ASP300, TRP58, HIE101 | Hydrogen bonds, π-π stacking |
| 5b | α-Amylase | -6.967 | TRP58, TRP59, GLU233 | π-π stacking, Hydrogen bond |
Data sourced from a study on quinolone-based hydrazones, demonstrating the application of molecular docking. acs.org
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry that aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For benzo[b]thiophene derivatives, SAR studies involve synthesizing a series of analogues with systematic modifications to the core structure and evaluating their effects on a specific biological target. nih.govnih.gov These studies have been instrumental in identifying key structural features required for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov
For instance, in the development of benzo[b]thiophene acylhydrazones as antimicrobial agents, SAR studies revealed that the hydrophobicity of the benzo[b]thiophene ring is critical for their activity against Staphylococcus aureus. nih.gov It was also found that specific substitutions on the benzo[b]thiophene nucleus and the attached aromatic ring significantly modulate the antimicrobial potency. nih.gov Similarly, SAR studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway highlighted the importance of the carboxamide group at C-3 and a 1-methyl-1H-pyrazolyl group at C-5 for enhanced anti-proliferative activity. nih.gov
The insights gained from SAR studies are invaluable for the rational design of new, more potent, and selective benzo[b]thiophene-based therapeutic agents. nih.gov
Influence of Substituent Position on Biological Activity
The biological activity of benzo[b]thiophene derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Research into various derivatives has demonstrated that minor positional changes can lead to substantial differences in pharmacological effects, such as antimicrobial and anti-inflammatory potency.
In the development of antimicrobial agents, the position of substituents on the benzo[b]thiophene ring is a critical determinant of efficacy. A study focused on benzo[b]thiophene acylhydrazones as agents against multidrug-resistant Staphylococcus aureus highlighted the importance of substitution at the C-6 position. While many derivatives were synthesized, a compound featuring a chloro group at the C-6 position, namely (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, emerged as a particularly potent and non-cytotoxic agent. nih.gov This derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinically isolated resistant strains of S. aureus. nih.gov The strategic placement of the electron-withdrawing chloro group at the C-6 position appears to be a key factor in enhancing the antimicrobial activity of this particular scaffold.
Furthermore, synthetic efforts starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride have yielded a variety of heterocyclic derivatives, including thiadiazoles and oxadiazoles. Many of these compounds were reported to possess significant antibacterial, antifungal, and anti-inflammatory properties, indicating that functionalization at the C-2 and C-3 positions of the benzo[b]thiophene nucleus is a viable strategy for developing new therapeutic agents. nih.gov The directional influences of groups on the thiophene portion of the nucleus have also been confirmed in synthetic reactions like nitration and halogenation. researchgate.net
The following table summarizes the antimicrobial activity of selected benzo[b]thiophene derivatives, illustrating the impact of substituent variations.
| Compound ID | Substituent at C-6 | R' Group (from aldehyde) | MIC (µg/mL) vs. S. aureus |
| I.l | H | 4-Nitrobenzylidene | > 64 |
| I.n | H | 3-Carboxybenzylidene | > 64 |
| II.b | Cl | Pyridin-2-ylmethylene | 4 |
| II.d | F | Pyridin-2-ylmethylene | 16 |
Data sourced from a study on benzo[b]thiophene acylhydrazones against S. aureus. nih.gov
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For benzo[b]thiophene derivatives, QSAR analyses have been successfully employed to build predictive models for their anticancer activity, specifically as histone deacetylase (HDAC) inhibitors. researchgate.net
One such study focused on a series of benzo[b]thienyl hydroxamic acids. By correlating various molecular descriptors with the observed anticancer activity, a statistically significant QSAR model was developed using the Multiple Regression method. The resulting model demonstrated excellent predictive power, with a coefficient of determination (r²) of 0.9412. researchgate.net This high r² value indicates that over 94% of the variance in the anticancer activity can be explained by the descriptors included in the model.
The analysis revealed that a combination of steric, electrostatic, and topological parameters are the primary drivers of the biological activity for this class of compounds. researchgate.net The specific descriptors identified as being most influential provide crucial insights for the rational design of future, more potent, anticancer agents based on the benzo[b]thiophene scaffold.
The table below lists some of the key descriptors that were found to be correlated with the anticancer activity in the QSAR model.
| Descriptor Type | Descriptor Name | Implication for Activity |
| Topological | T_2_N_1 | Describes the count of nitrogen atoms separated by two single bonds, influencing molecular topology. |
| Physicochemical | PolarSurfaceAreaIncludingP&S | Relates to the polar surface area, including phosphorus and sulfur atoms, affecting membrane permeability. |
| Topological | T_2_S_7 | Describes the count of sulfur atoms separated by two single bonds. |
| Topological | T_C_C_4 | Describes the count of carbon atoms separated by a single bond. |
| Topological | T_N_S_4 | Describes the count of nitrogen and sulfur atoms separated by a single bond. |
| Topological | SaaCHE-Index | An electro-topological state index for aromatic atoms, reflecting electronic and topological characteristics. |
| Topological | SaasCE-Index | An electro-topological state index for aromatic sulfur atoms. |
Data sourced from a QSAR study on Benzo[b]thiophene-based histone deacetylase inhibitors. researchgate.net
Kinetic Isotope Effects (KIEs) for Mechanistic Studies
Information regarding the use of Kinetic Isotope Effects (KIEs) for mechanistic studies specifically involving this compound or its direct derivatives could not be retrieved from the performed searches. While KIE studies are a fundamental tool for elucidating reaction mechanisms, particularly for aromatic compounds nih.govyoutube.com, no specific research applying this technique to the benzo[b]thiophene class of compounds was found.
Biological and Pharmacological Research Applications
Antimicrobial and Antitubercular Activities
Benzo[b]thiophene and its derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a significant area of research in the face of growing antimicrobial resistance. researchgate.netmdpi.com
Activity against Multidrug-Resistant Strains of Staphylococcus aureus
The emergence of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to public health. mdpi.com The benzo[b]thiophene nucleus has been a key structural motif in the development of new antibacterial agents to combat these resistant strains. mdpi.com
By combining the benzo[b]thiophene core with other pharmacologically active moieties like acylhydrazones, researchers have synthesized novel compounds with significant activity against S. aureus. mdpi.comnih.gov In one such study, a series of benzo[b]thiophene acylhydrazones were screened, leading to the identification of several compounds with potent antibacterial effects. mdpi.comnih.gov Notably, some derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against both reference strains and clinically isolated methicillin- and daptomycin-resistant S. aureus strains. mdpi.comnih.govresearchgate.net These findings highlight the potential of benzo[b]thiophene-based compounds in the development of new treatments for infections caused by multidrug-resistant S. aureus. mdpi.comnih.gov
Inhibition of Mycobacterium tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The benzo[b]thiophene scaffold has emerged as a promising starting point for the development of new anti-tubercular agents. nih.govnih.govscienceopen.com
Studies have explored various derivatives, including benzo[b]thiophene-2-carboxylic acids and 3-substituted benzo[b]thiophene-1,1-dioxides, for their inhibitory activity against M. tuberculosis. nih.govnih.gov Some of these compounds have shown encouraging results, with MIC values below 10 µM against virulent strains of the bacterium. nih.gov For instance, certain benzo[b]thiophene-2-carboxylic acid derivatives were found to be highly active against MDR-M. tuberculosis strains, with MICs in the range of 2.73–22.86 μg/mL. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting enzymes like DprE1 (Decaprenylphosphoryl-β-d-ribose-2′-epimerase), which is crucial for the mycobacterial cell wall synthesis. nih.gov
| Compound Series | Target Organism | Key Findings | MIC Values | Potential Target |
|---|---|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid derivatives | M. tuberculosis H37Ra, MDR-M. tuberculosis, M. bovis BCG | Compound 7b highly active against MDR-MTB. Compounds 8c and 8g active against dormant BCG. | 2.73–22.86 μg/mL (7b against MDR-MTB); 0.60-0.61 μg/mL (8c, 8g against dormant BCG) | DprE1 enzyme nih.gov |
| 3-substituted benzo[b]thiophene-1,1-dioxides | M. tuberculosis H37Rv | Tetrazole, oxazole, and oxadiazole substituents showed the most potency. | <10 µM; as low as 2.6 µM for the tetrazole substituent nih.gov | Not specified nih.gov |
Antifungal Properties
In addition to their antibacterial and antitubercular activities, benzo[b]thiophene derivatives have also been investigated for their potential as antifungal agents. nih.govnih.gov Research has demonstrated that certain di(hetero)arylamine derivatives of the benzo[b]thiophene system exhibit activity against a range of clinically relevant fungi, including Candida, Aspergillus, and dermatophyte species. nih.gov
Structure-activity relationship (SAR) studies have revealed that specific chemical features are crucial for the antifungal efficacy of these compounds. nih.gov For example, the presence of hydroxyl groups was found to be essential for the activity of aryl derivatives. nih.gov Furthermore, the removal of an ester group at the 2-position of the benzo[b]thiophene ring broadened the spectrum of activity in pyridine (B92270) derivatives. nih.gov Some of these compounds have shown a broad spectrum of activity, even against fluconazole-resistant fungal strains, with particularly low MICs observed for dermatophytes. nih.gov
Mechanism of Action Studies, including Enzyme Inhibition (e.g., Beta-lactamases)
Understanding the mechanism of action is crucial for the development of effective antimicrobial agents. For benzo[b]thiophene derivatives, research into their mechanisms is ongoing. One area of investigation is the inhibition of essential bacterial enzymes.
Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins by hydrolyzing the β-lactam ring. nih.govyoutube.com The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to overcome this resistance. youtube.com While direct inhibition of β-lactamases by benzo[b]thiophen-5-amine itself is not extensively documented, the broader class of benzo[b]thiophene derivatives has been studied for various enzyme inhibitory activities. nih.gov For instance, some derivatives have been shown to inhibit alkaline phosphatases. nih.gov Given the structural diversity achievable with the benzo[b]thiophene scaffold, it is plausible that derivatives could be designed to target specific bacterial enzymes, including β-lactamases.
Anti-inflammatory and Analgesic Effects
Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. Compounds with similar structures to N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide have shown promise in this area. smolecule.com The core benzo[b]thiophene structure is recognized as an important pharmacophore for molecules with anti-inflammatory and analgesic activities.
For instance, a series of naproxen-based heterocyclic derivatives, including one incorporating this compound (NA2), were synthesized and evaluated. researchgate.netbuketov.edu.kz While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) can cause gastrointestinal side effects by inhibiting both cyclooxygenase (COX)-1 and COX-2 enzymes, creating amide derivatives is an approach to potentially mitigate these effects. researchgate.netbuketov.edu.kz
Inhibition of 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX)
The mechanism behind the anti-inflammatory effects of many compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). To reduce the gastrointestinal side effects associated with non-selective NSAIDs, research has focused on developing selective COX-2 inhibitors or dual COX/LOX inhibitors. researchgate.net
In a study involving naproxen-based derivatives, a compound synthesized from naproxen and this compound, N-(benzo[b]thiophen-5-yl)-2-(6-methoxynaphthalen-2-yl)propenamide (NA2), was investigated. researchgate.net Molecular docking studies were performed to predict the binding affinity of these derivatives to the COX-2 enzyme. The results indicated that these compounds, including the benzo[b]thiophene derivative, showed strong binding affinities, suggesting potential anti-inflammatory properties mediated through COX-2 inhibition. researchgate.netbuketov.edu.kz
Table 1: Molecular Docking Results of Naproxen Derivatives against COX-2 Enzyme
| Compound | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|
| NA1 (Indole derivative) | -16.71 | ARG 120, TYR 355, GLU 524 |
| NA2 (Benzothiophene derivative) | -16.32 | ARG 120, TYR 355, GLU 524 |
| NA3 (Benzothiazole derivative) | -16.95 | ARG 120, TYR 355, GLU 524 |
Neuroprotective and Central Nervous System (CNS) Activities
The benzo[b]thiophene nucleus is a component of various compounds with activity in the central nervous system. Derivatives of this compound have been explored for their potential in treating a range of neurological and psychiatric disorders. google.com
Antidepressant Properties
Certain derivatives of this compound have been investigated for their potential as antidepressants. google.com The therapeutic approach for many CNS disorders, including depression, involves modulating the transport of biogenic amines like norepinephrine, serotonin (B10506), and dopamine. google.com Novel 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which can be synthesized using this compound as a starting material, have been designed to inhibit the reuptake of these neurotransmitters. google.com The ability of these compounds to interact with biogenic amine transporters suggests their potential for managing depression and anxiety. google.com
Anticonvulsant Activity
The benzo[b]thiophene scaffold has been identified in molecules exhibiting anticonvulsant properties. Research into orally active AMPA receptor antagonists has led to the synthesis of 2-amino-4H-pyrido[3,2-e] smolecule.comgoogle.comthiazin-4-one derivatives, highlighting the versatility of benzo[b]thiophene-related structures in the development of new anticonvulsant agents. lookchem.com
Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The structural framework of benzo[b]thiophene has been utilized in the design of molecules with potential applications in treating neurodegenerative diseases like Alzheimer's. researchgate.net One of the key pathological hallmarks of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are formed by the cleavage of the amyloid precursor protein by enzymes such as β-secretase (memapsin 2). nih.gov The inhibition of β-secretase is a major therapeutic target. nih.gov this compound can be used as a precursor in the synthesis of peptidomimetic structures, which are designed to mimic natural peptides and can act as enzyme inhibitors. researchgate.netnih.gov These peptidomimetics, incorporating the benzothiophene (B83047) scaffold, are being explored for their potential to inhibit β-secretase or Aβ aggregation. researchgate.net
Enzyme Modulation and Metabolic Interactions
This compound and its derivatives are involved in various enzyme modulation and metabolic interactions. The core structure can be chemically modified, for example, through reactions like the addition of a di-tert-butyl dicarbonate (B1257347) (BOC) group to the amine, to create intermediates for further synthesis. nih.gov These derivatives can then be used to create more complex molecules with specific biological targets.
The invention of compounds that can be metabolized in vivo to release an active drug, known as prodrugs, is a key strategy in drug development. google.com It is understood that administered compounds can undergo metabolic processes such as oxidation, reduction, and hydrolysis, primarily through enzymatic action. google.com Therefore, the in vivo metabolic products of this compound derivatives are also a subject of interest in research. google.com
Furthermore, this compound derivatives have been designed as inhibitors for various enzymes. For example, substituted salicylamide (B354443) derivatives prepared from this compound have been shown to be inhibitors of CD73, an enzyme implicated in cancer and other diseases. google.com
Interaction with Cytochrome P450 Enzymes
Direct research specifying the interaction between this compound and Cytochrome P450 (CYP) enzymes is not extensively detailed in the reviewed literature. However, the metabolism of other drugs containing the benzo[b]thiophene core provides insight into potential metabolic pathways. Cytochrome P450 enzymes are a superfamily of hemoproteins responsible for the Phase I metabolism of a vast number of xenobiotics, including approximately 80% of all clinical drugs. mdpi.com These enzymes introduce reactive or polar groups into compounds, facilitating their excretion. mdpi.com
Drugs containing a thiophene (B33073) ring can be oxidized by P450 enzymes to form biologically reactive intermediates, such as sulfoxides. nih.gov These intermediates can then covalently bind to nucleophiles like thiols. nih.gov Specifically, the investigational anticancer agent OSI-930, which contains a thiophene moiety, is activated by CYP3A4 and, to a lesser extent, CYP2D6. nih.gov
Examples of marketed drugs with related structures include:
Raloxifene , a selective estrogen receptor modulator with a benzo[b]thiophene core, is known to be metabolized by CYP3A4, which can generate reactive quinone species. nih.govnih.gov Raloxifene has also been shown to be a mechanism-based inactivator of CYP3A4. nih.govnih.gov
Zileuton , an asthma medication which also contains a benzo[b]thiophene ring, is metabolized by multiple CYP isoenzymes, including CYP1A2, CYP2C9, and CYP3A4. nih.govdrugbank.com
Sertaconazole , a topical antifungal agent, contains a benzo[b]thiophene fused to an imidazole (B134444) ring. It functions by inhibiting a fungal-specific cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. drugbank.com
Given that the major drug-metabolizing CYPs include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, it is plausible that this compound and its derivatives would be substrates for one or more of these enzymes. nih.govmdpi.com However, without direct experimental evidence, the specific interactions, metabolic products, and potential for drug-drug interactions remain to be elucidated.
Cholinesterase Inhibitory Activity
Derivatives of benzo[b]thiophene have been investigated as inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
A study focused on a series of benzo[b]thiophene-chalcone hybrids revealed them to be effective inhibitors of both enzymes. nih.gov In this research, 3-benzoylbenzothiophenes, which are structurally considered benzo[b]thiophene-chalcone hybrids, were synthesized and evaluated. nih.gov Generally, this series of compounds (series 5) demonstrated better inhibitory activity against both AChE and BChE compared to other tested benzo[b]thiophene derivatives. nih.gov
Key findings from the study include:
Compound 5f was identified as the most effective AChE inhibitor among the tested series. nih.gov
Compound 5h , a 3-benzoylbenzothiophene with an amino substituent, showed the best inhibitory activity against BChE, with an IC50 value comparable to the standard drug, galantamine. nih.gov
The presence of amino and hydroxyl groups on the 3-benzoylbenzothiophene scaffold appeared to be a determinant for good BChE inhibition. nih.gov
The inhibitory activities of the most promising compounds from this study are summarized in the table below.
Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Derivatives
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|---|
| 5f | AChE | 62.10 | Galantamine | 28.08 |
| 5h | BChE | 24.35 |
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription, making them key targets for anticancer drugs. Research has shown that certain benzo[b]thiophene derivatives can inhibit these enzymes.
One study detailed the design and synthesis of a series of tetrahydrobenzo[b]thiophene derivatives intended to act as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov From this series, compound 3 emerged as a particularly potent inhibitor, showing greater efficacy than the standard reference drugs. nih.gov
In a separate investigation, two BT-flavonols (derivatives of 3-hydroxyflavone), compounds 16 and 20 , which feature a benzo[b]thiophene ring in place of a phenyl ring, were found to induce cell cycle arrest at the G1/S phase through the inhibition of topoisomerase I. researchgate.net
The inhibitory concentrations for these benzo[b]thiophene derivatives are presented below.
Topoisomerase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|---|
| Compound 3 | Topo I | 25.26 | Camptothecin | 28.34 |
| Topo II | 10.01 | Doxorubicin | 11.01 |
Rho Kinase Inhibition
The Rho family of GTPases, including the well-characterized RhoA, are pivotal regulators of cellular processes that can promote tumor growth and metastasis. nih.govdrugbank.com The RhoA/ROCK signaling pathway is therefore considered a viable target for developing anticancer therapies. nih.govdrugbank.com
In this context, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated for their ability to inhibit the RhoA/ROCK pathway. nih.govdrugbank.com These compounds were developed based on a previously reported covalent inhibitor of RhoA. nih.gov The study found that modifications, specifically a carboxamide at the C-3 position and a 1-methyl-1H-pyrazol at the C-5 position of the benzo[b]thiophene scaffold, enhanced the anti-proliferative activity. nih.gov
Compound b19 from this series was particularly effective, significantly inhibiting the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoting apoptosis. nih.govdrugbank.com The inhibitory action of compound b19 on the RhoA/ROCK pathway was confirmed by observing the suppression of myosin light chain phosphorylation and the formation of stress fibers. nih.govdrugbank.com
Protein Tyrosine Phosphatase 1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) acts as a negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. The benzo[b]thiophene scaffold has been identified as a structure of interest for developing PTP1B inhibitors.
Research has explored various benzo[b]thiophene derivatives for this activity. For instance, studies on oxovanadium(IV) and dioxovanadium(V) complexes incorporating ligands such as dipicolinic acid and bipyridine derivatives have shown potent PTP1B inhibition. nih.gov In one such study, two compounds, [VO(dipic)(dmbipy)]·2H₂O (Compound 4) and VOO(dipic)·H₂O (Compound 5) , demonstrated significant inhibitory effects, with IC50 values lower than that of the standard PTP1B inhibitor, sodium orthovanadate. nih.gov
The table below shows the PTP1B inhibitory activity of these complexes.
PTP1B Inhibitory Activity of Vanadium Complexes
| Compound | IC50 (nM) |
|---|---|
| [VO(dipic)(dmbipy)]·2H₂O (Compound 4) | 185.4 ± 9.8 |
| VOO(dipic)·H₂O (Compound 5) | 167.2 ± 8.0 |
| Sodium Orthovanadate (Reference) | 204.1 ± 25.15 |
Other Reported Biological Activities
Beyond the inhibition of PTP1B, benzo[b]thiophene derivatives have been explored for other anti-diabetic mechanisms, primarily through the inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. nih.govdrugbank.com Inhibiting these enzymes delays carbohydrate digestion and reduces the subsequent rise in blood glucose levels after a meal, a key goal in managing type 2 diabetes. drugbank.comnih.gov
Several studies have synthesized and tested benzo[b]thiophene-based compounds for this purpose:
A series of biphenylcarbonitrile-thiazolidinedione conjugates were evaluated for α-amylase inhibition. nih.gov Compounds 14b , 14c , and 14d from this series were found to be highly potent, with IC50 values significantly lower than the standard drug, acarbose (B1664774). nih.gov
Another study on hybrid indole (B1671886)–thiazolidinedione–triazole derivatives reported a range of IC50 values for α-amylase inhibition from 0.51 ± 0.02 to 7.99 ± 0.28 μM, with the standard drug acarbose having an IC50 of 0.68 ± 0.02 μM. drugbank.com
These findings highlight the potential of the benzo[b]thiophene scaffold in the development of novel oral agents for diabetes management.
α-Amylase Inhibitory Activity of Benzo[b]thiophene-Based Conjugates
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|---|
| 14b | α-Amylase | 0.13 | Acarbose | Not specified in source |
| 14c | 0.15 | |||
| 14d | 0.13 |
Anti-malarial Activity
The benzo[b]thiophene nucleus has been identified as a promising scaffold in the development of novel anti-malarial agents. Research has focused on derivatives that demonstrate efficacy against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
One area of investigation involves coupling the benzo[b]thiophene moiety with aminoquinolines. nih.govnih.gov A series of these hybrid compounds exhibited potent anti-malarial activity. nih.govnih.gov Notably, certain benzo[b]thiophene derivatives showed enhanced activity against the CQS D6 strain compared to the CQR W2 and multidrug-resistant (MDR) TM91C235 strains. nih.govnih.gov One particular derivative demonstrated a high potency with an IC₅₀ value of 6 nM against a CQS strain and successfully cured all infected mice in an in vivo study when administered orally. nih.govnih.govresearchgate.net
Further studies on tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives revealed significant activity against the W2 strain of P. falciparum. nih.gov Two compounds from this series, F4 and F16, showed IC₅₀ values of 0.75 µM and 0.74 µM, respectively, and were found to be non-cytotoxic against human cancer cell lines, indicating a favorable selectivity index. nih.gov The mechanism of action for some benzo[b]thiophene-based compounds is believed to involve the inhibition of hemozoin formation, a critical process for the parasite's survival within red blood cells. researchgate.net
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Aminoquinoline-coupled Benzo[b]thiophene | D6 (CQS) | 6 | nih.gov |
| Aminoquinoline-coupled Benzo[b]thiophene | W2 (CQR) | 188 | nih.gov |
| Aminoquinoline-coupled Benzo[b]thiophene | TM91C235 (MDR) | 129 | nih.gov |
| Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (F4) | W2 (CQR) | 750 | nih.gov |
| Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine (F16) | W2 (CQR) | 740 | nih.gov |
Anthelmintic Activity
While the benzo[b]thiophene scaffold has been explored for a wide range of biological activities, specific research detailing the anthelmintic properties of this compound or its direct derivatives is not extensively available in the reviewed literature. General reviews may list anthelmintic activity as a potential property of the broader benzothiophene class, but detailed studies with specific compounds and efficacy data are lacking. rsc.org
Anti-angiogenic Properties
The inhibition of angiogenesis, the formation of new blood vessels, is a crucial strategy in cancer therapy. Benzo[b]thiophene derivatives have emerged as potential anti-angiogenic agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
One study reported a novel set of benzothiophene-based aryl urea (B33335) derivatives as potential dual inhibitors of VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). nih.gov Compound 6q from this series, which has a 4-trifluoromethoxy group on the terminal phenyl ring, showed superior inhibitory effects against both VEGFR-2 and EGFR with IC₅₀ values of 11.3 nM and 46.6 nM, respectively. nih.gov Molecular docking studies suggest that these compounds bind effectively within the catalytic region of these kinases. nih.gov
Other research has focused on thiophene-3-carboxamide (B1338676) derivatives as VEGFR-2 inhibitors. nih.gov Compound 14d from this series demonstrated excellent anti-proliferative activity against several cancer cell lines and an effective VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. nih.gov The mechanism of action for this compound includes blocking the cell cycle, inducing apoptosis, and reducing the phosphorylation of key signaling proteins. nih.gov Naturally occurring benzo[b]thiophenes, such as bryoanthrathiophene, have also been noted for their anti-angiogenic properties. rsc.org
Antioxidant Properties
Several studies have investigated the antioxidant potential of benzo[b]thiophene derivatives, revealing their capacity to act as free radical scavengers and demonstrating their potential in mitigating oxidative stress-related diseases.
A series of newly synthesized tetrahydrobenzo[b]thiophene derivatives were evaluated for their total antioxidant capacity (TAC) using the phosphomolybdenum method. bath.ac.uknih.gov Compounds 1 , 16 , and 17 from this series showed significant antioxidant potency, comparable to the standard ascorbic acid. bath.ac.uknih.gov Molecular docking studies suggested that these compounds could bind to Keap1, a key protein in the cellular antioxidant response pathway. bath.ac.uknih.gov
Another study evaluated the antioxidant properties of substituted diarylamines in the benzo[b]thiophene series by assessing their reducing power and free radical scavenging activity. nih.gov The results were compared with standard antioxidants like ascorbic acid, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT), and structure-activity relationships were established based on the substitution patterns on the benzo[b]thiophene moiety and the attached phenyl ring. nih.gov Furthermore, a series of benzo[b]thiophen-3-ols were found to possess a discrete antioxidant and chelating potential alongside their primary activity as monoamine oxidase (MAO) inhibitors. nih.gov
| Compound Series | Assay Method | Key Findings | Reference |
|---|---|---|---|
| Tetrahydrobenzo[b]thiophene derivatives (Compounds 1, 16, 17) | Phosphomolybdenum method | Significant antioxidant potency comparable to ascorbic acid. | bath.ac.uknih.gov |
| Diarylamines in the benzo[b]thiophene series | Reducing power and free radical scavenging | Activity dependent on substitution patterns; comparable to BHA and BHT. | nih.gov |
| Benzo[b]thiophen-3-ols | Not specified | Discrete antioxidant and chelating potential. | nih.gov |
| Schiff base ligands of benzo[b]thiophene and their metal complexes | DPPH assay | Antioxidant activities comparable to BHT and ascorbic acid. | rsc.org |
Applications in Materials Science and Industrial Research
Use in Development of New Materials
The unique electronic and structural properties of the benzo[b]thiophene scaffold make it a desirable component in the design of novel functional materials. Researchers have successfully utilized derivatives of this compound to create organic semiconductors, liquid crystals, and sensitive chemical sensors.
The benzo[b]thiophene core is a highly promising structure for the development of organic semiconductors, particularly for applications in Organic Field-Effect Transistors (OFETs). acs.orgnih.gov While Benzo[b]thiophen-5-amine itself is not typically used as the active semiconductor layer, its fundamental structure, Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (B83047) (BTBT), is a foundational component for numerous high-performance, air-stable molecular semiconductors. acs.orgnih.gov The extensive π-conjugated system of the BTBT core facilitates efficient intermolecular orbital overlap, which is crucial for charge transport. nih.govmdpi.com
Derivatives of BTBT have been shown to be superior organic semiconductors, yielding OFETs with high charge carrier mobilities. nih.gov The performance of these materials can be finely tuned by modifying the BTBT core, for which an amine group like that in this compound could serve as a synthetic handle. For instance, the introduction of long alkyl chains can produce highly soluble materials suitable for solution-processing, leading to OFETs with mobilities exceeding 1.0 cm²/Vs. acs.org The addition of various end-capping groups to the BTBT core also allows for the development of p-type organic semiconductors with good solution processability and ambient stability. mdpi.com Theoretical and experimental studies on benzothiophene-based derivatives confirm that modifications to the core structure, such as bridging groups or sulfur oxidation, can significantly alter charge transport properties and optimize molecular arrangement for better performance. rsc.orgrsc.orgmdpi.com
The rigid, calamitic (rod-like) structure of the benzo[b]thiophene unit makes it an excellent core for designing liquid crystalline compounds. tandfonline.com Research has demonstrated that by attaching various terminal groups to this core, it is possible to synthesize materials exhibiting a range of liquid crystal phases (mesophases), which are essential for applications in display and communication technologies. tandfonline.comresearchgate.net
Synthetic strategies have been developed to create liquid crystals where the benzothiophene unit is in a terminal position or in the center of the molecular structure. The specific placement and the nature of substituents determine the resulting mesomorphic properties. For example, certain terminal substitutions on the benzothiophene core can lead to the formation of broad nematic phases. tandfonline.com Conversely, introducing longer alkoxy chains or placing the core in the center of the molecule can promote the appearance of smectic A and smectic C phases. tandfonline.com Some of these novel liquid crystal compounds derived from benzo[b]thiophene cores are being investigated specifically for their potential applications in microwave technology. researchgate.net The use of microwave irradiation has also been shown to be a powerful and green tool for promoting the synthesis of related 1,5-benzothiazepine (B1259763) derivatives, highlighting modern synthetic approaches in this field. tandfonline.com
The benzo[b]thiophene amine structure is a promising scaffold for creating pH-sensitive fluorescent materials. The principle often relies on a donor-π-acceptor (D–π–A) architecture, where the amino-benzothiophene moiety can act as the electron donor. The fluorescence properties of such dyes can change dramatically in response to the protonation or deprotonation of the amino group, making them effective pH sensors. worldscientific.comnih.govnih.gov
One study detailed a charge transfer dye using N,N-dihexylbenzo[b]thiophen-6-amine, a close derivative of the target compound, as the donor component. worldscientific.com This molecule exhibited significant solvatochromism (color change depending on solvent polarity) and, crucially, its absorption and emission spectra showed outstanding pH switch characteristics when acid or base was added. worldscientific.com This pH-dependent fluorescence is a result of photoinduced electron transfer (PET) being modulated by the protonation state of the amine. nih.gov In the deprotonated (basic) form, the lone pair of electrons on the nitrogen can quench fluorescence, while in the protonated (acidic) form, this quenching is suppressed, leading to a change in the fluorescent signal. This mechanism allows for the creation of highly sensitive fluorescent pH sensors suitable for monitoring biological and environmental systems. nih.govresearchgate.net
Role as Intermediates in Industrial Processes
Beyond its direct use in materials, this compound is a valuable chemical intermediate, particularly in the life sciences sector. Its structure is incorporated into more complex molecules designed to have specific biological activities.
This compound is utilized as a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. rsc.orgrsc.org It is frequently listed as a reactant in patents for the creation of complex heterocyclic scaffolds designed as kinase inhibitors, a class of drugs often targeted for cancer therapy. rsc.orgnih.gov The benzothiophene moiety is considered a "privileged structure" in medicinal chemistry because it is found in numerous compounds with a broad range of biological activities. rsc.orgresearchgate.net
Research and patent literature describe the use of this compound in multi-step syntheses to produce novel fused pyrimidine (B1678525) compounds and other complex molecules with potential therapeutic applications. nih.gov Its role as a building block allows for the systematic development of new chemical entities for drug discovery programs. Thiophene (B33073) derivatives, in general, are also important pharmacophores and have been explored for creating antidepressant, anticonvulsant, and antibacterial agents. acs.org
Below is a table of representative compounds synthesized using this compound as a key intermediate, as described in patent literature.
| Starting Material | Synthetic Target Class | Potential Application |
| This compound | Fused Pyrimidine Compounds | RET Kinase Inhibitors |
| This compound | Substituted Tetrahydropyrido-pyrrolo-pyrazine-carboxamides | RSK Inhibitors |
| This compound | Benzothiadiazine Derivatives | CD73 Inhibitors (Cancer, Autoimmune Diseases) |
Future Directions and Emerging Research Areas
Development of Novel Therapeutic Agents
The unique structure of benzo[b]thiophene makes it a privileged scaffold in drug discovery, with numerous derivatives being investigated for their therapeutic potential across various diseases. researchgate.net Current research is intensely focused on two critical areas: the fight against drug-resistant microbes and the development of more precise cancer treatments.
Antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent development of new antibiotics. digitellinc.comnih.gov Benzo[b]thiophene derivatives have emerged as a promising class of compounds in this effort. nih.gov Researchers are designing and synthesizing novel benzo[b]thiophene-based molecules to combat multidrug-resistant bacteria, particularly formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.govuow.edu.au
One promising strategy involves combining the benzo[b]thiophene nucleus with an acylhydrazone functional group. nih.gov A library of these compounds was screened against S. aureus, leading to the identification of several potent agents. nih.gov For instance, one derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against both a standard S. aureus strain and two clinical isolates resistant to methicillin (B1676495) and daptomycin, respectively. nih.gov Another study highlighted a benzo[b]thienoquinolinone derivative that showed promising activity against Staphylococcus aureus. uow.edu.au These findings underscore the potential of this scaffold to generate new antibiotics that can circumvent existing resistance mechanisms. nih.gov
| Compound Class | Target Organism(s) | Key Findings |
| Benzo[b]thiophene Acylhydrazones | Multidrug-resistant Staphylococcus aureus (MRSA) | Identification of derivatives with MIC values as low as 4 µg/mL against resistant strains. nih.gov |
| Benzo[b]thiophene-2-carboxamides | Staphylococcus aureus, Vancomycin-resistant Enterococcus faecium | A benzo[b]thienoquinolinone derivative showed notable antibacterial activity. uow.edu.au |
In oncology, the focus is shifting from broad-spectrum cytotoxic drugs to targeted therapies that act on specific molecular pathways involved in cancer growth and survival. Benzo[b]thiophene derivatives are at the forefront of this research, with new compounds being developed as multi-kinase inhibitors and agents that target specific cellular processes. nih.govnih.gov
One area of intense investigation is the development of derivatives that can inhibit multiple protein kinases simultaneously, a strategy aimed at overcoming chemoresistance. nih.gov A notable example is the compound designated 16b , which features a 5-hydroxybenzothiophene hydrazide scaffold. This molecule has shown potent inhibitory activity against several key kinases and significant anti-cancer effects in various cell lines, particularly against U87MG glioblastoma cells. nih.gov Its mechanism involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis. nih.gov
Other research has explored benzo[b]thiophene derivatives that interfere with cell division. A series of 3-benzoylamino-5-imidazol-5-yl-benzo[b]thiophenes exhibited potent antiproliferative activity against the HeLa human cervical cancer cell line, causing a rapid accumulation of cells in the G2/M phase, which is indicative of mitotic failure. nih.gov Computational studies suggest these compounds may function as topoisomerase II inhibitors. nih.gov
Furthermore, researchers are designing derivatives to inhibit specific cancer-promoting pathways. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized to target the RhoA/ROCK pathway, which is crucial for tumor metastasis. One such compound, b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov
| Derivative Class | Proposed Target/Mechanism | Cancer Model |
| 5-Hydroxybenzothiophene Hydrazides | Multi-kinase inhibition, G2/M cell cycle arrest | U87MG Glioblastoma cells nih.gov |
| 3-Benzoylamino-benzo[b]thiophenes | Mitotic failure, potential Topoisomerase II inhibition | HeLa cells nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | RhoA/ROCK pathway inhibition | MDA-MB-231 Breast cancer cells nih.gov |
Advanced Synthetic Methodologies
The growing interest in benzo[b]thiophene derivatives has spurred the development of advanced synthetic methods. The focus is on creating more efficient, versatile, and environmentally responsible ways to construct and modify the benzo[b]thiophene core. benthamdirect.com
Modern chemistry is increasingly emphasizing "green" or sustainable practices that minimize waste, avoid harsh reagents, and reduce energy consumption. In the synthesis of benzo[b]thiophene derivatives, this trend is reflected in the development of catalyst-free and solvent-free reaction protocols. nih.gov For example, an efficient methodology has been developed for the gram-scale synthesis of 3-amino-2-formyl-functionalized benzothiophenes using benign reaction conditions. nih.gov
A particularly innovative and sustainable approach involves the use of visible light as an energy source. Organophotocatalytic strategies are emerging for various annulation reactions, which use a metal-free organic dye (photocatalyst) and light to drive chemical transformations under mild conditions, often using oxygen from the air as the oxidant. acs.org These methods represent a significant step towards more environmentally benign chemical production.
Catalysis is central to modern organic synthesis, and researchers are continually exploring new catalytic systems to build complex molecules like benzo[b]thiophenes. benthamdirect.com Transition metals, particularly palladium, rhodium, and ruthenium, play a key role.
Palladium-catalyzed cross-coupling reactions are widely used to introduce aryl groups onto the benzo[b]thiophene scaffold. sciencepg.com More advanced applications include rhodium(II)-catalyzed transformations that enable the formal insertion of a rhodium carbene into an aromatic C-H bond, creating complex fused ring systems. acs.orgacs.org Another novel approach utilizes a ruthenium catalyst (Grubbs' I) to perform ring-closing metathesis, allowing for the synthesis of unique, fused nine-membered ring derivatives containing the benzo[b]thiophene amide motif. uow.edu.au These advanced catalytic methods provide chemists with powerful tools to access novel and structurally diverse benzo[b]thiophene derivatives that were previously difficult to synthesize. benthamdirect.comacs.org
Deeper Mechanistic Insights into Biological Activity
Beyond discovering what benzo[b]thiophene derivatives can do, a crucial area of emerging research is understanding precisely how they work at a molecular level. This involves a combination of computational modeling and experimental biology to elucidate their mechanisms of action. nih.govdigitellinc.com
In silico techniques like molecular docking are frequently used to predict how these compounds bind to their biological targets. For example, docking studies have been used to analyze the interactions between benzo[b]thiophene-chalcone hybrids and the active sites of cholinesterase enzymes, helping to explain their inhibitory activity. nih.gov Similar computational analyses of 3-benzoylamino-benzo[b]thiophenes suggested they could be potential antimitotic agents or topoisomerase II inhibitors, a prediction that aligned well with experimental observations of cell cycle arrest. nih.gov In another study, docking analysis helped clarify how a novel benzo[b]thiophene derivative binds to and inhibits RhoA, a key protein in cancer metastasis. nih.gov
These computational predictions are coupled with experimental validation. To understand the antimicrobial mechanism of new benzo[b]thiophene derivatives against S. aureus, researchers are using fluorescent dyes to measure their effects on bacterial cell membrane potential and the production of reactive oxygen species (ROS). digitellinc.com For anticancer agents, studies confirm their effects by observing specific cellular changes, such as the induction of apoptosis and the modulation of apoptotic markers, providing concrete evidence for the proposed mechanism. nih.gov This deeper mechanistic understanding is critical for optimizing lead compounds and designing the next generation of more effective and selective therapeutic agents based on the benzo[b]thiophene scaffold.
Exploration in New Material Applications
The unique electronic and photophysical properties of the benzo[b]thiophene core make it a promising candidate for the development of novel organic materials. benthamdirect.com Research is increasingly directed towards harnessing these properties for applications in organic electronics.
Derivatives of benzo[b]thiophene have been successfully employed as organic semiconductors. benthamdirect.com For instance, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). mdpi.com Specifically, a compound featuring a benzo[b]thiophene substituent, 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene, was synthesized and its properties evaluated. mdpi.com The fabricated field-effect transistor devices using this and related compounds exhibited p-channel behavior in an ambient environment, with one derivative showing mobility up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com This highlights the potential of incorporating the benzo[b]thiophene moiety into larger conjugated systems for advanced electronic applications. Further exploration of benzo[b]thiophen-5-amine in this context could lead to new materials with tailored electronic characteristics for use in sensors, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Further Structure-Activity Relationship (SAR) Optimization
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds, and the 5-amino group is a key modification point. nih.gov
In the development of antimitotic agents, the position of the amino group on the benzo[b]thiophene ring was found to be critical for antiproliferative activity. A comparative study showed that moving the amino group from the C-3 position to the C-5 position significantly enhanced the compound's activity. This finding established the 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene scaffold as a novel and potent inhibitor of microtubule polymerization.
Further SAR studies on anticancer agents have revealed other key structural determinants. In a series of 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, it was found that increasing the length of an alkyl linker chain correlated with an increase in anticancer activity. nih.gov This suggests that the spatial orientation and flexibility of substituents play a vital role in the interaction with biological targets. nih.gov
The following table summarizes key SAR findings for benzo[b]thiophene derivatives, highlighting the importance of substituent positioning for biological activity.
| Scaffold/Series | Position of Substituent | Modification | Impact on Biological Activity |
| 2-benzoyl-aminobenzo[b]thiophene | C-3 vs. C-5 | Moving the amino group from C-3 to C-5 | Significant increase in antiproliferative activity |
| 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene | Alkyl linker | Increasing chain length | Increased anticancer activity nih.gov |
Future SAR optimization will likely focus on systematic modifications of the 5-amino group, as well as substitutions at other positions (C-2, C-3, C-4, C-6, and C-7) of the benzo[b]thiophene ring to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
In Silico Methods for Drug Discovery and Design
Computational, or in silico, methods are increasingly vital in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of pharmacokinetic properties. nih.govarxiv.org These approaches are being applied to benzo[b]thiophene derivatives to accelerate the identification of promising drug candidates. researchgate.net
The prediction of ADME properties is a critical step in evaluating the drug-likeness of a compound. In silico tools are used to calculate key physicochemical parameters that influence a molecule's pharmacokinetic behavior. For several series of benzo[b]thiophene derivatives, these predictions have shown favorable drug-like properties. researchgate.net
For example, an analysis of 3-halobenzo[b]thiophene derivatives using SwissADME software predicted high gastrointestinal (GI) absorption. researchgate.net Furthermore, the compounds were evaluated against multiple drug-likeness filters (Lipinski, Ghose, Egan, Muegge) and showed no violations, indicating a high probability of good oral bioavailability. researchgate.net Similar in silico studies on related heterocyclic compounds, such as benzothiazole-based oxadiazoles, have also been used to predict their ADME profiles, guiding the selection of candidates for further synthesis and testing. nih.gov
The table below presents a summary of predicted ADME-related properties for a representative class of benzo[b]thiophene derivatives.
| Compound Class | Predicted GI Absorption | Drug-Likeness Filter Violations | Predicted Plasma Protein Binding |
| 3-Halobenzo[b]thiophenes | High | None | Not specified |
| Benzimidazole Ligands | Not specified | Not specified | Prediction of binding mdpi.com |
These computational predictions help prioritize compounds that are more likely to have favorable pharmacokinetics in vivo, saving time and resources in the drug development process.
For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. nih.gov In silico models are widely used to predict the BBB permeability of compounds based on their molecular structures. arxiv.orgnih.gov These models typically rely on calculating specific molecular descriptors known to influence BBB passage.
Key parameters that favor BBB penetration include a molecular weight (MW) of ≤ 400 g/mol , a calculated logarithm of the partition coefficient (ClogP) of ≤ 5, and a polar surface area (PSA) of < 90 Ų. nih.gov One study that analyzed a series of 3-halobenzo[b]thiophene derivatives predicted that the compounds would exhibit high BBB penetration, suggesting their potential for treating CNS-related infections or disorders. researchgate.net Machine learning models are also being developed to provide more accurate predictions of the logBB value (the logarithm of the brain/blood concentration ratio). arxiv.orgarxiv.org
The following table outlines the key molecular descriptors and their generally accepted optimal ranges for predicting BBB penetration.
| Molecular Descriptor | Abbreviation | Preferred Range for BBB Penetration |
| Molecular Weight | MW | ≤ 400 g/mol nih.gov |
| Log P (Lipophilicity) | ClogP | ≤ 5 nih.gov |
| Polar Surface Area | PSA | < 90 Ų nih.gov |
| Hydrogen Bond Donors | HBD | ≤ 3 nih.gov |
| Hydrogen Bond Acceptors | HBA | ≤ 7 nih.gov |
| Sum of Nitrogen and Oxygen atoms | N+O | ≤ 5 nih.gov |
By using these in silico models, researchers can pre-screen libraries of this compound derivatives to identify those with a higher likelihood of reaching CNS targets, thereby focusing synthetic efforts on the most promising candidates.
Conclusion and Research Outlook
Summary of Key Findings and Contributions
The principal contribution of Benzo[b]thiophen-5-amine to scientific research lies in its role as a key structural motif and synthetic intermediate in medicinal chemistry. Research has successfully identified the 2-aroyl-5-aminobenzo[b]thiophene core as a novel and highly potent scaffold for the development of antimitotic agents that act by inhibiting tubulin polymerization. nih.gov
Key findings from studies on its derivatives include:
Potent Anticancer Activity: Specific derivatives, such as those bearing a 2-(3′,4′,5′-trimethoxybenzoyl) group, have demonstrated substantial antiproliferative activity against a range of human cancer cell lines. The placement of the amino group at the C-5 position of the benzo[b]thiophene ring is a critical determinant of this high potency. nih.gov
Mechanism of Action: These active compounds have been shown to interfere with microtubule assembly by binding to the colchicine (B1669291) site on tubulin. Certain optimized derivatives exhibit stronger inhibition of tubulin polymerization than the well-known natural agent combretastatin (B1194345) A-4. nih.gov
In Vivo Efficacy: The significance of this scaffold is underscored by in vivo animal studies. For instance, compound 3c (as referenced in the literature) achieved significant inhibition of tumor growth in a human osteosarcoma xenograft model in mice, highlighting its potential as a developmental candidate for cancer therapeutics. nih.gov
Synthetic Accessibility: While requiring multi-step synthesis, methodologies have been established to produce these valuable derivatives. A common pathway involves the cyclization of substituted thiophenols to form a 5-nitrobenzo[b]thiophene (B1338478) intermediate, followed by a critical reduction step to furnish the desired 5-amino group. nih.gov
The research contributions are best exemplified by the potent biological activities of its derivatives, as detailed in the table below.
| Compound ID | Substituent (at C-7) | Cell Line (Cancer Type) | IC₅₀ (nM) |
| 3c | Methoxy | MNNG/HOS (Osteosarcoma) | 2.6 |
| 3c | Methoxy | K562 (Leukemia) | 4.1 |
| 3c | Methoxy | A431 (Epidermoid Carcinoma) | 3.2 |
| 3d | Ethoxy | MNNG/HOS (Osteosarcoma) | 10 |
| 3e | Isopropoxy | MNNG/HOS (Osteosarcoma) | 18 |
| Data sourced from studies on 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives. nih.gov |
Unaddressed Research Gaps and Challenges
Despite the promising results from its derivatives, several research gaps and challenges pertaining to this compound remain.
Synthetic Efficiency: Current synthetic routes to key 5-aminobenzo[b]thiophene derivatives can be lengthy and complex, sometimes involving challenging reactions like the Newman–Kwart rearrangement. nih.gov A significant gap exists in the development of more direct, atom-economical, and scalable methods for the synthesis of the parent amine and its subsequent functionalization. The development of novel catalytic systems, potentially using visible-light photoredox catalysis or other modern synthetic methods, could provide more efficient access to this scaffold. acs.org
Limited Chemical Space Exploration: The majority of research on bioactive benzothiophenes has focused on substitutions at the C2 and C3 positions. nih.gov While highly potent compounds have been derived from the 5-amino scaffold, these still rely on functionalization at the C2 position. nih.gov There is a substantial opportunity to explore the chemical space by developing methodologies to functionalize other positions of the this compound core, which could yield novel structure-activity relationships.
Focus on a Single Therapeutic Target: The most detailed research on 5-aminobenzo[b]thiophene derivatives has centered on their role as tubulin polymerization inhibitors. nih.gov The broader benzothiophene (B83047) class, however, shows a wide range of biological activities, including antimicrobial and cholinesterase-inhibiting properties. nih.govnih.gov A clear research gap is the lack of screening of this compound-based derivatives against a wider array of biological targets.
Non-Medical Applications: The application of the parent benzo[b]thiophene scaffold, specifically acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT), in organic electronics is well-documented. nih.gov However, there is a notable absence of research into the potential of this compound and its derivatives as functional materials. The interplay between the electron-rich thiophene (B33073) system and the electronic nature of the amino group could lead to novel properties suitable for organic semiconductors, sensors, or probes, representing a major unaddressed area of research. acs.org
Broader Impact and Future Prospects of this compound Research
The research centered on the this compound scaffold holds considerable promise for significant broader impacts, particularly in medicine and materials science.
Drug Discovery and Development: The demonstrated potent in vivo anticancer activity of its derivatives provides a strong foundation for the development of a new class of chemotherapeutic agents. nih.gov Future work will likely focus on lead optimization to improve pharmacokinetic profiles and translate these promising findings into clinical candidates. The scaffold serves as a valuable pharmacophore that can be further exploited to tackle challenges like drug resistance in cancer. arxiv.org
Expansion of Therapeutic Applications: Future research is expected to broaden the therapeutic scope of this scaffold. By creating diverse libraries of derivatives and employing broad biological screening, new lead compounds for treating neurodegenerative diseases (e.g., Alzheimer's via cholinesterase inhibition) or infectious diseases could be discovered. nih.govnih.gov
Advancements in Synthetic Chemistry: The challenges associated with the synthesis of substituted benzothiophenes will continue to drive innovation in synthetic methodology. acs.org Future prospects include the development of C-H functionalization techniques that would allow for the direct and selective modification of the this compound core, bypassing more traditional and often lower-yielding methods.
Development of Novel Functional Materials: A highly promising future direction is the exploration of this compound in materials science. The amino group provides a versatile handle for polymerization or for tuning the electronic properties of the benzothiophene core. This could lead to the creation of new organic semiconductors, fluorescent probes for biological imaging, or chemosensors. acs.org The solvatofluorochromic effects seen in similarly complex heterocyclic systems suggest that derivatives of this compound could be highly sensitive to their microenvironment, making them ideal candidates for advanced sensor applications.
Q & A
Basic Research Questions
Q. What optimized synthetic routes exist for Benzo[b]thiophen-5-amine, and how can yield and purity be maximized?
- Methodology : Copper-mediated coupling (Cu₂O in NMP at 110°C for 24 h) achieves 98% yield, as demonstrated by NMR and HRMS characterization . Alternative methods include palladium-catalyzed reactions, which tolerate sensitive functional groups (e.g., cyclopropyl, alcohols) and enable diverse substrate compatibility . For diazonium salt intermediates, diazotization of this compound with tetrafluoroboric acid yields benzo[b]thiophene-5-diazonium tetrafluoroborate (80% yield) for further functionalization .
- Key considerations : Solvent choice (NMP enhances reactivity), catalyst loading (10 mol% Cu₂O), and reaction time (24 h) critically impact yield. Purification via column chromatography followed by recrystallization ensures high purity.
Q. How can researchers validate the structural identity and purity of this compound?
- Methodology : Use multi-spectral analysis:
- ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 7.66 (d, J = 8.48 Hz), 7.40 (d, J = 5.40 Hz), and 3.40 (br, NH₂) confirm aromatic protons and amine groups .
- 13C NMR (CDCl₃, 100 MHz): Key signals at δ 145.69 (C-S), 133.05 (C-NH₂), and 120.64 (aromatic C-H) .
- HRMS : Observed m/z 182.0958 ([M+H]⁺) matches theoretical m/z 182.0964 .
- Cross-validation : Compare melting point (69–70°C) and retention factors (TLC) with literature.
Advanced Research Questions
Q. What strategies enable the incorporation of this compound into complex heterocyclic systems?
- Methodology : DDQ/H⁺-mediated oxidative dehydrogenative coupling achieves 3,3'-coupling of benzo[b]thiophenes. This metal-free method leverages charge-transfer complexes and radical cation intermediates, yielding biheterocyclic structures (up to 92% yield) .
- Applications : Enables concise synthesis of natural products (e.g., psoralen analogs) and π-extended materials. Optimize by adjusting DDQ stoichiometry (1.2 eq.) and acid additives (TFA) .
Q. How does this compound participate in palladium-catalyzed cascade reactions?
- Methodology : Palladium catalysts facilitate aza-Wacker and Povarov cascades, forming polycyclic indole derivatives. For example, coupling with aryl halides generates 2-aroyl-5-amino benzo[b]thiophene scaffolds, which show promise as kinase inhibitors .
- Key parameters : Use Pd(OAc)₂ (5 mol%), ligand (Xantphos), and DMF at 100°C. Monitor regioselectivity via LC-MS and DFT calculations .
Q. How can researchers resolve contradictions in reported synthetic yields or mechanistic pathways?
- Case study : Copper-mediated synthesis vs. palladium-catalyzed routes . Discrepancies arise from substrate electronic effects (e.g., electron-deficient aryl halides favor Pd pathways) and catalyst stability.
- Resolution : Conduct control experiments (e.g., radical traps for Cu systems) and kinetic studies. Compare activation energies via computational modeling (e.g., Gaussian).
Q. What functionalization strategies expand the utility of this compound derivatives?
- Methodology :
- Borylation : Suzuki-Miyaura coupling with 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 501945-71-7) enables C-C bond formation .
- Diazotization : Generate diazonium salts for Sandmeyer reactions or azo-dye synthesis .
- Methylation : 6-Methylthis compound (CAS 1368126-39-9) enhances lipophilicity for pharmacokinetic studies .
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?
- Findings : DDQ oxidizes benzo[b]thiophenes via single-electron transfer (SET), forming radical cations. Frontier molecular orbital (FMO) analysis shows HOMO localization on the thiophene ring, dictating coupling regioselectivity .
- Experimental validation : EPR spectroscopy detects radical intermediates, while UV-Vis monitors charge-transfer complexes .
Q. How can this compound derivatives be evaluated for biological activity?
- Protocol : Synthesize 2-aroyl-5-amino derivatives and screen against kinase targets (e.g., EGFR, VEGFR2). Use IC₅₀ assays (ATP concentration: 10 µM) and molecular docking (AutoDock Vina) to correlate structure-activity relationships .
- Case study : Derivatives with electron-withdrawing aroyl groups show enhanced inhibitory potency (IC₅₀ < 1 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
